

In-Depth Technical Guide to Fmoc-Met-OH-15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-¹⁵N (Fmoc-Met-OH-¹⁵N), a key building block in modern peptide synthesis. This isotopically labeled amino acid is instrumental in a variety of research applications, particularly in structural biology and mechanistic studies where nuclear magnetic resonance (NMR) spectroscopy is employed.

Core Physical and Chemical Properties

Fmoc-Met-OH-¹⁵N is a white to off-white solid powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a comparison with its unlabeled counterpart where applicable.

General Properties



Property	Value	Reference
Chemical Name	N-[(9H-fluoren-9- ylmethoxy)carbonyl]-L- methionine- ¹⁵ N	[1]
Synonyms	Fmoc-L-Methionine- ¹⁵ N, Fmoc- Met-OH- ¹⁵ N	
CAS Number	934183-50-3	[1]
Molecular Formula	C ₂₀ H ₂₁ ¹⁵ NO ₄ S	
Appearance	White to off-white solid	

Quantitative Data

Parameter	Fmoc-Met-OH-15N	Fmoc-Met-OH (unlabeled)
Molecular Weight	372.44 g/mol	371.45 g/mol
Melting Point	121-123 °C	115 - 142 °C
Isotopic Purity	≥98 atom % ¹⁵ N	Not Applicable
Chemical Purity (HPLC)	≥99%	≥99.7% (Chiral HPLC)
Optical Rotation [α]D ²⁰	Not specified	-30 to -22 ° (c=1 in DMF)

Experimental Protocols

The characterization and application of Fmoc-Met-OH-¹⁵N rely on standard analytical and synthetic techniques. Below are detailed methodologies for key experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Fmoc-Met-OH-¹⁵N is typically assessed by reverse-phase HPLC.

Methodology:



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30% to 100% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm or 265 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and isotopic labeling of Fmoc-Met-OH-¹⁵N. While a specific, detailed protocol for this particular labeled compound is not readily available in the public domain, a general approach for acquiring ¹H and ¹⁵N NMR data for Fmoc-protected amino acids can be adapted.

General Protocol for ¹H NMR:

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features (for unlabeled Fmoc-Met-OH in CDCl₃): The spectrum would show characteristic peaks for the fluorenyl group (typically between 7.2 and 7.8 ppm),



the methionine side chain protons (including the S-methyl group around 2.1 ppm and the methylene groups), and the alpha-proton.

Protocol for 15N NMR:

Due to the lower gyromagnetic ratio of the ¹⁵N nucleus, direct ¹⁵N NMR can be time-consuming. More commonly, heteronuclear correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are used.

- Experiment: ¹H-¹⁵N HSQC.
- Solvent: A protic deuterated solvent like DMSO-d₆ is often preferred to ensure the amide proton is observable.
- Parameters: The experiment should be optimized to observe the correlation between the nitrogen atom in the amide bond and its directly attached proton. This will confirm the successful incorporation of the ¹⁵N isotope at the amide position.

Application in Peptide Synthesis

The primary application of Fmoc-Met-OH-¹⁵N is as a building block in Solid-Phase Peptide Synthesis (SPPS). The ¹⁵N label allows for the synthesized peptide to be studied by NMR spectroscopy, providing insights into protein structure, dynamics, and interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating Fmoc-Met-OH-¹⁵N into a peptide chain using Fmoc-based SPPS.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OH-15N.

Experimental Steps in SPPS:

- Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of a weak base, commonly 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
- Amino Acid Coupling: A solution containing the Fmoc-Met-OH-¹⁵N, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. This facilitates the formation of a new peptide bond.
- Washing: The resin is washed again with DMF to remove any unreacted reagents.
- Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
- Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude peptide is then purified, most commonly by reverse-phase HPLC.

The successful incorporation of Fmoc-Met-OH-¹⁵N can be confirmed by mass spectrometry of the final peptide, which will show a mass shift corresponding to the ¹⁵N isotope. The purified, isotopically labeled peptide is then ready for use in downstream applications, such as NMR-based structural and functional studies.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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